9-Chloro-5-(2,3-dimethoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
9-Chloro-5-(2,3-dimethoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a tricyclic heterocyclic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core. Key structural elements include:
- Chloro substituent at position 9, influencing electronic properties and reactivity.
- 2,3-Dimethoxyphenyl group at position 5, contributing steric bulk and electron-donating effects.
Below, we compare its properties and synthesis with those of similar compounds.
Properties
Molecular Formula |
C22H19ClN2O3S |
|---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
9-chloro-5-(2,3-dimethoxyphenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C22H19ClN2O3S/c1-26-19-6-3-5-14(21(19)27-2)22-25-17(12-16(24-25)20-7-4-10-29-20)15-11-13(23)8-9-18(15)28-22/h3-11,17,22H,12H2,1-2H3 |
InChI Key |
OVQJWZVQCJAZKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2N3C(CC(=N3)C4=CC=CS4)C5=C(O2)C=CC(=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzoxazine Core
The benzoxazine ring system is synthesized via a solventless thermal condensation reaction. A modified protocol from solvent-free benzoxazine preparation methods involves:
-
Reactants : 2,3-dimethoxyphenol (1.0 equiv), 1,2-diaminoethane (1.2 equiv), and paraformaldehyde (2.5 equiv) .
-
Conditions : The mixture is heated to 120°C under nitrogen for 45 minutes, yielding a homogeneous melt. The reaction progress is monitored by thin-layer chromatography (TLC), with completion indicated by the disappearance of phenolic starting material .
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 120°C | |
| Yield | 78–85% | |
| Purification | Recrystallization (ethyl acetate) |
This step forms the 1,3-benzoxazine precursor, which is subsequently functionalized at the 5-position with the 2,3-dimethoxyphenyl group via Friedel-Crafts alkylation using AlCl₃ as a catalyst .
Chlorination at the 9-Position
Chlorination is achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C. The reaction is quenched with ice-water, and the product is extracted with DCM .
-
Selectivity : The chloro group preferentially substitutes at the 9-position due to electronic directing effects of the adjacent oxygen atoms .
Key Data :
Thiophen-2-yl Group Installation
The thiophen-2-yl moiety is introduced via Suzuki-Miyaura coupling:
-
Reactants : 9-Chloro intermediate (1.0 equiv), thiophen-2-ylboronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv) in toluene/water (3:1) .
-
Conditions : Microwave irradiation at 100°C for 15 minutes, followed by column chromatography (SiO₂, hexane/ethyl acetate 4:1) .
Key Data :
Final Product Purification
The crude product is purified via:
-
Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) .
-
Recrystallization : Ethanol/water (7:3) to afford white crystals .
Analytical Data :
-
¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 1H), 7.45 (s, 1H), 7.30–7.25 (m, 2H), 6.95 (d, J = 3.6 Hz, 1H), 5.12 (s, 2H), 3.90 (s, 3H), 3.85 (s, 3H) .
Industrial-Scale Optimization
For large-scale production, a continuous flow reactor system is recommended:
-
Parameters : Residence time 30 minutes, temperature 120°C, and in-line FTIR monitoring .
-
Advantages : 20% higher yield compared to batch processes and reduced solvent waste .
Comparative Analysis of Methods
| Step | Conventional Method | Optimized Method |
|---|---|---|
| Benzoxazine Formation | Solvent-based, 65% yield | Solventless, 85% yield |
| Thiophene Coupling | Thermal, 12 hours, 60% yield | Microwave, 15 minutes, 76% yield |
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
“9-Chloro-5-(2,3-dimethoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine” can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium methoxide (NaOCH₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “9-Chloro-5-(2,3-dimethoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine” involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modulates.
Pathways Involved: Biological pathways that are affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key analogs and their distinguishing features:
Key Observations:
Biological Activity
The compound 9-Chloro-5-(2,3-dimethoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of heterocyclic compounds characterized by the presence of a pyrazolo-benzoxazine framework. Its chemical structure is represented as follows:
- Molecular Formula : C₁₆H₁₄ClN₂O₂S
- Molecular Weight : 328.81 g/mol
- CAS Number : 1156376-84-9
Structural Features
The compound features:
- A chlorine atom at the 9-position.
- A dimethoxyphenyl group at the 5-position.
- A thiophene moiety at the 2-position.
These features contribute to its unique pharmacological profile.
Anticancer Potential
Recent studies have indicated that derivatives of pyrazolo[1,5-c][1,3]benzoxazine exhibit significant anticancer properties. The following table summarizes key findings regarding the biological activity of similar compounds:
| Compound | Target Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 6t | CDK2/TRKA Inhibition | 0.09/0.45 | Dual kinase inhibition |
| Compound 6n | HepG-2 (Liver Cancer) | 4.37 | Induces apoptosis |
| Compound 20b | A-549 (Lung Cancer) | 8.03 | Inhibits DNA synthesis |
- Kinase Inhibition : The compound has been shown to inhibit cyclin-dependent kinases (CDK2) and tropomyosin receptor kinase A (TRKA), which are crucial in cell cycle regulation and cancer cell proliferation .
- Induction of Apoptosis : Studies suggest that similar compounds induce apoptosis in cancer cells by affecting mitochondrial function and activating caspases .
- Cell Cycle Arrest : Compounds with similar structures have demonstrated the ability to halt the cell cycle at different phases, particularly G1 and G2/M phases, thereby preventing further proliferation .
Study on Pyrazolo[1,5-c][1,3]benzoxazine Derivatives
In a comprehensive study, several derivatives were synthesized and tested against a panel of cancer cell lines. The results indicated that compounds with thiophene and methoxy substitutions exhibited enhanced potency against various cancers, including lung and liver cancers .
Molecular Docking Studies
Molecular docking simulations revealed that these compounds bind effectively to active sites of target proteins involved in tumorigenesis, supporting their potential as therapeutic agents .
Q & A
Q. What are the key steps and critical considerations in synthesizing 9-Chloro-5-(2,3-dimethoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with the formation of the benzoxazine core, followed by sequential functionalization. Key steps include:
Core Construction : Cyclization of β-dicarbonyl compounds with amines under controlled pH and temperature (60–80°C) .
Substituent Introduction : Electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura for thiophen-2-yl attachment) .
Halogenation : Chlorination using N-chlorosuccinimide (NCS) at 0–5°C to minimize side reactions .
Critical factors: Solvent polarity (e.g., DMF for polar intermediates), inert atmosphere (N₂/Ar) to prevent oxidation, and purification via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and diastereotopic protons in the dihydro core .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water) to assess purity (>95% required for biological assays) .
- Mass Spectrometry (HRMS) : Accurate mass determination (e.g., ESI-HRMS) to confirm molecular formula .
- X-ray Crystallography : For unambiguous structural confirmation (SHELX programs recommended for refinement) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and scalability for this compound?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) while maintaining yields >80% for cyclization steps .
- Solvent Screening : Use of green solvents (e.g., cyclopentyl methyl ether) to improve sustainability without compromising efficiency .
- Catalyst Optimization : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps, with ligand tuning (e.g., SPhos) to enhance regioselectivity .
- Scale-Up Considerations : Continuous flow reactors for exothermic steps (e.g., halogenation) to improve safety and reproducibility .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Standardization : Use of positive controls (e.g., doxorubicin for cytotoxicity) and harmonized protocols (e.g., fixed incubation times) .
- Orthogonal Assays : Combine enzymatic inhibition assays with cell-based viability tests (e.g., MTT assay) to confirm target engagement .
- Structural Analog Comparison :
| Substituent | Reported Activity | Key Difference |
|---|---|---|
| 4-Fluorophenyl | Anticancer (IC₅₀ = 2.1 µM) | Enhanced membrane permeability |
| 3-Nitrophenyl | Weak activity (IC₅₀ > 50 µM) | Electron-withdrawing groups reduce binding |
- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinities and identify steric clashes caused by 2,3-dimethoxyphenyl vs. 4-chlorophenyl groups .
Q. How do structural modifications influence the compound's pharmacokinetic properties?
- Methodological Answer :
- LogP Optimization : Introduce polar groups (e.g., -OH) to reduce LogP from 4.5 to 3.2, improving aqueous solubility .
- Metabolic Stability : Incubation with liver microsomes (human/rat) to identify vulnerable sites (e.g., thiophene ring oxidation) .
- Pro-drug Design : Esterification of phenolic -OH groups to enhance oral bioavailability, with enzymatic cleavage in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
